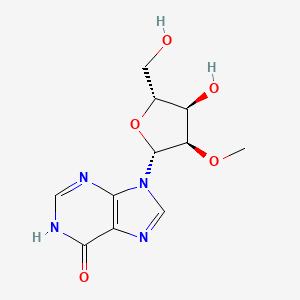

2'-O-methylinosine

Overview

Description

2’-O-methylinosine is a purine nucleoside analogue . It has been isolated and shown to be an intrinsic hypotensive principle .

Synthesis Analysis

The synthesis of 2’-O-methylinosine involves several steps. A suspension of adenosine in a solution of SnCl2 in MeOH is treated with excess diazo-methane in 1,2-dimethoxyethane. The solvents are removed in vacuo, and the residue is chromatographed on Dowex 1 8 (OH form) with 60% EtOH as an eluent .Molecular Structure Analysis

The molecular structure of 2’-O-methylinosine is C11H14N4O5 . It is a purine nucleoside analogue, which means it is capable of pairing with all four natural nucleotides with different affinity .Chemical Reactions Analysis

The chemical reactions involving 2’-O-methylinosine are complex. For example, sodium nitrite is added to a solution of 2’-O-methyladenosine in 25% aqueous acetic acid, and after 5 hours, the reaction mixture is neutralized with solid sodium bicarbonate .Scientific Research Applications

Summary of the Application

2’-O-methylinosine has been identified in yeast messenger RNA (mRNA). This discovery opens new research directions in RNA modification-mediated epigenetic regulation .

Methods of Application or Experimental Procedures

A successive orthogonal isolation method was proposed by combining polyT-based purification and agarose gel electrophoresis purification for extracting high-purity mRNA. The modifications in yeast mRNA were then explored by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis .

Results or Outcomes

Two novel modifications of inosine (Ino) and 2’-O-methylinosine (Im) were identified to be prevalent in yeast mRNA. The levels of these modifications exhibited dynamic change at different growth stages of yeast cells. Furthermore, Im in mRNA showed a significant decrease while in response to H2O2 treatment .

Application in Hypertension Treatment

Summary of the Application

2’-O-methylinosine has been isolated and shown to be an intrinsic hypotensive principle .

Methods of Application or Experimental Procedures

The effect of 2’-O-methylinosine on systolic blood pressure was measured in spontaneously hypertensive rats (SHR). Systolic blood pressure was measured by an indirect method using a pressure cuff and ring-shaped pulse transducer .

Results or Outcomes

2’-O-methylinosine showed a significant decrease in systolic blood pressure in SHR .

Application in RNA Modification-Mediated Regulation of Gene Expression

Summary of the Application

The discovery of reversible chemical modifications in eukaryotic mRNA brings forward a new research field in RNA modification-mediated regulation of gene expression .

Methods of Application or Experimental Procedures

A variety of methods for isolating mRNA have been developed in the past few decades and new methods continuously emerge. This review focuses on the methodologies and protocols for isolating mRNA populations .

Results or Outcomes

The modifications in mRNA generally exist in low abundance. The use of highly pure mRNA is critical for the confident identification of new modifications as well as for the accurate quantification of existing modifications in mRNA .

Application in Hypotension Treatment

Summary of the Application

2’-O-methylinosine has been isolated for the first time and shown to be an intrinsic hypotensive principle .

Methods of Application or Experimental Procedures

The effect of both nucleosides (1 and 3) was not accompanied with any .

Results or Outcomes

Its probable in vivo precursor, 2’-O-methyl- nucleosides (1 and 3) against adenosine deaminase is thought to contribute to its long-lasting activity .

Application in RNA Modification-Mediated Regulation of Gene Expression

Summary of the Application

The discovery of reversible chemical modifications in eukaryotic mRNA brings forward a new research field in RNA modification-mediated regulation of gene expression .

Methods of Application or Experimental Procedures

A variety of methods for isolating mRNA have been developed in the past few decades and new methods continuously emerge. This review focuses on the methodologies and protocols for isolating mRNA populations .

Results or Outcomes

The modifications in mRNA generally exist in low abundance. The use of highly pure mRNA is critical for the confident identification of new modifications as well as for the accurate quantification of existing modifications in mRNA .

Application in Hypotension Treatment

Summary of the Application

2’-O-methylinosine has been isolated for the first time and shown to be an intrinsic hypotensive principle .

Methods of Application or Experimental Procedures

The effect of both nucleosides (1 and 3) was not accompanied with any .

Results or Outcomes

Its probable in vivo precursor, 2’-O-methyl- nucleosides (1 and 3) against adenosine deaminase is thought to contribute to its long-lasting activity .

Future Directions

properties

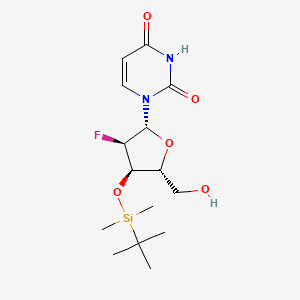

IUPAC Name |

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHXOIULGYVAKW-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435030 | |

| Record name | 2'-O-methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-methylinosine | |

CAS RN |

3881-21-8 | |

| Record name | 2'-O-methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

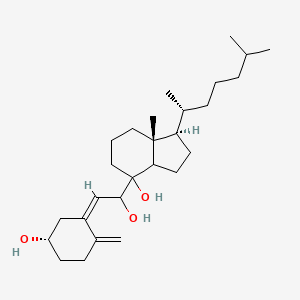

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)

![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)